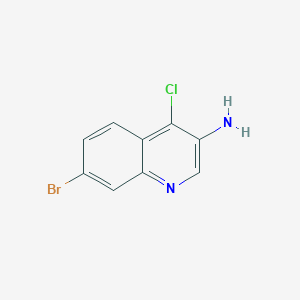

7-Bromo-4-chloroquinolin-3-amine

描述

Overview of Quinoline (B57606) Heterocycles in Medicinal Chemistry and Organic Synthesis

Quinoline, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.comnumberanalytics.com First isolated from coal tar in the 19th century, its name is derived from quinine, a natural product used for centuries to treat malaria. numberanalytics.com This historical connection to medicine underscores the long-standing importance of the quinoline scaffold in drug discovery. numberanalytics.comnumberanalytics.com

In medicinal chemistry, quinoline and its derivatives are recognized for a wide array of biological activities, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antihypertensive properties. acs.org A multitude of quinoline-based drugs are currently on the market, treating a variety of diseases. acs.org The versatility of the quinoline core allows it to serve as a lead structure in the development of new therapeutic agents. rsc.orgresearchgate.net

From the perspective of organic synthesis, the quinoline ring system is a valuable building block. numberanalytics.com Its planar, aromatic structure allows for a diverse range of chemical transformations, including electrophilic substitution, nucleophilic addition, and metal-catalyzed cross-coupling reactions. numberanalytics.com Well-established synthetic protocols such as the Skraup, Friedländer, and Doebner–von Miller reactions provide access to the core quinoline scaffold, while modern methods, including transition metal-catalyzed and green chemistry approaches, allow for its extensive functionalization. rsc.org This synthetic accessibility makes the quinoline moiety an attractive starting point for the construction of complex molecules. numberanalytics.com

Significance of Halogen and Amine Substitutions on the Quinoline Nucleus

The introduction of halogen atoms and amine groups onto the quinoline nucleus has a profound impact on the physicochemical and biological properties of the resulting molecules. These substitutions can influence factors such as lipophilicity, electronic distribution, and the ability to form hydrogen bonds, all of which are critical for biological activity.

Halogenation, the process of introducing one or more halogen atoms, is a common strategy in medicinal chemistry to enhance the therapeutic potential of a compound. rsc.org In the context of quinolines, halogen substituents can modulate the molecule's reactivity and its interactions with biological targets. acs.org For instance, the presence of a chlorine atom at the 7-position of the quinoline ring is a key feature of the antimalarial drug chloroquine (B1663885) and has been shown to be important for its activity. nih.gov Furthermore, halogenated quinolines have demonstrated potent antibacterial and biofilm-eradicating activities against drug-resistant Gram-positive pathogens. nih.gov The position and nature of the halogen substituent can significantly influence the biological activity, as demonstrated by studies on various halogenated quinoline derivatives. acs.orgnih.gov

The addition of an amine group to the quinoline scaffold also plays a crucial role in defining its biological profile. Aminoquinolines are a well-known class of antimalarial agents. nih.gov The amine group can act as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules. The basicity of the amine can also be critical for the mechanism of action of certain drugs. For example, the 4-aminoquinoline (B48711) scaffold is a key component of drugs targeting Parkinson's disease. nih.gov The potential of these substituted quinolines is further highlighted by the fact that the activity of these compounds is often directly associated with the substituent effect on the ring. nih.gov

Contextualization of 7-Bromo-4-chloroquinolin-3-amine within Privileged Scaffolds

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. usc.edu The quinoline ring is considered a prime example of such a scaffold due to its presence in a wide range of biologically active compounds and approved drugs. usc.edu

This compound, with its specific substitution pattern, can be contextualized within this framework. The presence of both a bromine and a chlorine atom at positions known to influence biological activity, combined with an amine group, suggests a high potential for this molecule to interact with various biological targets. The 7-bromo-4-chloroquinoline (B1278252) core serves as a key intermediate in the synthesis of diverse compound libraries for drug discovery. nih.gov While specific biological data for this compound is not extensively detailed in publicly available literature, its structural similarity to other biologically active quinolines and its utility as a synthetic intermediate point to its potential as a valuable building block in the development of new therapeutic agents. bldpharm.com For instance, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent HIV-1 capsid inhibitor. chemrxiv.orgresearchgate.net

Scope and Research Aims for Comprehensive Investigation of this compound

A comprehensive investigation of this compound is warranted to fully elucidate its chemical properties and potential applications. The primary research aims would be to:

Develop efficient and scalable synthetic routes to this compound and its derivatives. While some synthetic approaches to related compounds exist, optimizing these for this specific molecule is crucial. nih.gov

Thoroughly characterize the physicochemical properties of the compound, including its solubility, stability, and electronic properties.

Explore the reactivity of the compound, particularly the differential reactivity of the chloro and bromo substituents, to enable the synthesis of diverse analogs for structure-activity relationship (SAR) studies.

Conduct a broad biological screening to identify potential therapeutic areas where this scaffold may be active. This could include screening against various cancer cell lines, bacterial and fungal strains, and specific enzymes or receptors.

Investigate the mechanism of action for any observed biological activity to understand how the compound exerts its effects at a molecular level.

By systematically addressing these research aims, a comprehensive understanding of this compound can be achieved, potentially unlocking its full potential as a privileged scaffold for the development of new and effective medicines.

Data Tables

Table 1: Chemical Properties of 7-Bromo-4-chloroquinoline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅BrClN | sigmaaldrich.com |

| Molecular Weight | 242.50 g/mol | sigmaaldrich.com |

| CAS Number | 75090-52-7 | sigmaaldrich.com |

| InChIKey | JJUTYYVZDKDLBC-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Chemical Properties of 7-Bromo-4-chloro-3-nitroquinoline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₄BrClN₂O₂ | nih.gov |

| Molecular Weight | 287.50 g/mol | nih.gov |

| CAS Number | 723280-98-6 | nih.gov |

| InChIKey | KGTVATADCQABRD-UHFFFAOYSA-N | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| Quinine | |

| Chloroquine | |

| 7-bromo-4-chloroquinoline | |

| 5-bromo-4-chloroquinoline | |

| 7-bromo-4-chloro-1H-indazol-3-amine | |

| Lenacapavir |

属性

IUPAC Name |

7-bromo-4-chloroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSJTJZWPGLBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 4 Chloroquinolin 3 Amine and Analogues

Classical Quinoline (B57606) Synthesis Approaches for Analogous Structures

Several classical named reactions in organic chemistry provide the foundational routes to the quinoline core. These methods are often adapted to produce precursors that can then be further modified to yield the target compound.

Adaptations of Skraup Synthesis for 7-Bromo-4-chloroquinolin-3-amine Precursors

The Skraup synthesis is a venerable method for producing quinolines, typically by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgresearchgate.net For the synthesis of precursors to this compound, a substituted aniline, such as 3-bromoaniline (B18343), would be a logical starting material.

A variation known as the Skraup-Doebner-Von Miller quinoline synthesis involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org This modification can offer more control over the substitution pattern of the resulting quinoline. For instance, reacting 3-bromoaniline with an appropriate α,β-unsaturated carbonyl compound could theoretically lead to a 7-bromoquinoline (B152726) precursor. The reaction is typically catalyzed by strong acids like hydrochloric acid, p-toluenesulfonic acid, or Lewis acids such as tin tetrachloride. iipseries.orgwikipedia.orgslideshare.net

A general representation of the Skraup-Doebner-von Miller reaction is the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to yield a substituted quinoline. slideshare.netsynarchive.com

Modifications of Friedländer and Doebner-Miller Reactions

The Friedländer synthesis provides a direct route to quinolines by the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a methylene (B1212753) group alpha to a carbonyl. wikipedia.orgjk-sci.comorganic-chemistry.org This method is known for its efficiency and the relative accessibility of its starting materials. jk-sci.com To synthesize a precursor for this compound, one could envision using a 2-amino-4-bromobenzaldehyde (B1289445) or a related ketone. The reaction can be catalyzed by acids or bases. jk-sci.comresearchgate.net

The Doebner-Miller reaction, a modification of the Skraup synthesis, utilizes an aniline and an α,β-unsaturated carbonyl compound. iipseries.orgwikipedia.org This approach is versatile and can be used to introduce substituents at various positions on the quinoline ring. For example, starting with 3-bromoaniline could lead to the formation of a 7-bromoquinoline intermediate. nih.gov

| Reaction Name | Starting Materials | Key Features |

| Friedländer Synthesis | 2-aminobenzaldehyde/ketone + compound with α-methylene carbonyl | Forms polysubstituted quinolines. nih.gov |

| Doebner-Miller Reaction | Aniline + α,β-unsaturated carbonyl compound | A modification of the Skraup synthesis. iipseries.orgwikipedia.org |

Pfitzinger and Conrad-Limpach Condensation Strategies for Quinoline Formation

The Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netjocpr.com This method is particularly useful for synthesizing quinolines with a carboxylic acid group at the 4-position, which can be a handle for further functionalization. ijsr.net An appropriately substituted isatin could be used to introduce the bromo substituent at the 7-position.

The Conrad-Limpach synthesis reacts anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgnih.gov The reaction proceeds via a Schiff base intermediate and requires high temperatures for the cyclization step, often facilitated by high-boiling solvents. wikipedia.orgnih.govtandfonline.com A 3-bromoaniline could be reacted with a suitable β-ketoester to generate a 7-bromo-4-hydroxyquinoline. This 4-hydroxy group can then be converted to a chloro group in a subsequent step.

| Reaction Name | Starting Materials | Product Type |

| Pfitzinger Reaction | Isatin + Carbonyl compound | Quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net |

| Conrad-Limpach Synthesis | Aniline + β-ketoester | 4-Hydroxyquinolines. wikipedia.orgnih.gov |

Regioselective Functionalization Techniques

Once a quinoline core with the desired amino group precursor at the 3-position is synthesized, the next critical steps involve the selective introduction of bromine and chlorine atoms at the 7- and 4-positions, respectively.

Strategies for Bromination at the 7-Position of the Quinoline Ring

The regioselective bromination of the quinoline ring is a key challenge. Direct bromination of quinoline often leads to a mixture of products. However, the directing effects of existing substituents can be harnessed to achieve selectivity. For instance, the presence of an amino or hydroxyl group at the 8-position can direct bromination to the 5- and 7-positions. researchgate.net

A common strategy involves starting with an aniline that already contains the bromine at the desired position relative to the amino group. For example, using 3-bromoaniline in a Skraup or Doebner-Miller synthesis would directly lead to a 7-bromoquinoline derivative. nih.govgoogle.com

Alternatively, modern C-H activation/functionalization reactions offer powerful tools for regioselective halogenation. rsc.orgnih.gov While direct C-H bromination at the 7-position can be challenging, specific directing groups or reaction conditions can favor this outcome. For instance, metal-free halogenation protocols using reagents like trihaloisocyanuric acid have been developed for the regioselective halogenation of substituted quinolines. rsc.org

Controlled Chlorination at the 4-Position of Quinoline Derivatives

The introduction of a chlorine atom at the 4-position of the quinoline ring is often achieved by the conversion of a 4-hydroxyquinoline (B1666331) or a quinolin-4-one. These precursors can be synthesized via methods like the Conrad-Limpach synthesis. wikipedia.orgnih.gov

The chlorination is typically carried out using reagents like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). nih.govmdpi.com This reaction effectively replaces the hydroxyl group with a chlorine atom. For example, a 7-bromo-4-hydroxyquinoline derivative can be treated with POCl₃ to yield the corresponding 7-bromo-4-chloroquinoline (B1278252). nih.gov

It is also possible to achieve chlorination through direct electrophilic aromatic substitution, although controlling the regioselectivity can be difficult. The presence of deactivating groups on the benzene (B151609) ring of the quinoline can influence the position of chlorination. pjsir.org

The synthesis of the final target molecule, this compound, would likely involve the amination of a 7-bromo-4-chloroquinoline precursor that has a suitable leaving group or a precursor to the amine at the 3-position.

Selective Introduction of the 3-Amino Group

The introduction of an amino group at the 3-position of a quinoline ring, particularly when other reactive sites are present, necessitates chemoselective methods. One common strategy involves the reduction of a 3-nitroquinoline (B96883) precursor. For instance, the reduction of a 2-chloro-3-nitroquinoline (B1590397) can be achieved using reagents like HSiCl₃ and i-Pr₂NEt in CH₂Cl₂ to yield the corresponding 3-aminoquinoline. thieme-connect.com

Another approach is the electrophilic cyclization of N-(2-alkynyl)anilines. This method allows for the synthesis of 3-halogenated quinolines, which can then be converted to the 3-amino derivative. nih.gov For example, reacting an N-(2-alkynyl)aniline with an electrophile like iodine monochloride (ICl) or bromine (Br₂) leads to the formation of a 3-iodo or 3-bromo quinoline, respectively. nih.gov These halogenated quinolines serve as versatile intermediates for subsequent amination reactions.

Sequence Optimization for Multiple Substituent Introduction

The order in which substituents are introduced is critical for the successful synthesis of complex quinoline derivatives. A common route to 7-bromo-4-chloroquinolines involves a multi-step sequence starting from a substituted aniline. For example, 3-bromoaniline can be condensed with Meldrum's acid and trimethyl orthoformate to produce an enamine intermediate. nih.gov Subsequent cyclization, often accelerated by microwave irradiation, yields a mixture of 7-bromo and 5-bromo quinolinone regioisomers. nih.gov

Following cyclization, chlorination using a reagent such as phosphorus oxychloride (POCl₃) converts the quinolinone to the corresponding 4-chloroquinoline (B167314). nih.gov At this stage, the 7-bromo-4-chloroquinoline can often be separated from its 5-bromo isomer by column chromatography. nih.gov This key intermediate, 7-bromo-4-chloroquinoline, allows for selective functionalization at either the 4- or 7-position due to the differential reactivity of the chloro and bromo substituents. nih.gov For instance, the more reactive 4-chloro position can undergo nucleophilic aromatic substitution with an amine, followed by a cross-coupling reaction at the 7-bromo position. nih.govnih.gov

Modern Catalytic Approaches for this compound Construction

Modern organic synthesis has embraced a variety of catalytic methods to improve the efficiency, selectivity, and environmental footprint of quinoline construction. These approaches are particularly valuable for introducing multiple substituents with high precision.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki, Negishi) for Halogenated Quinoline Intermediates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they have been extensively applied to the synthesis of substituted quinolines from halogenated precursors. researchgate.netscilit.com

The Buchwald-Hartwig amination is a key method for introducing amino groups onto the quinoline scaffold. wikipedia.orglibretexts.org This reaction can be performed selectively on dihalogenated quinolines. For example, in a 6-bromo-2-chloroquinoline, selective amination of the aryl bromide can be achieved in the presence of the heteroaryl chloride, allowing for controlled, sequential functionalization. nih.gov The choice of palladium catalyst and phosphine (B1218219) ligand is crucial for achieving high yields and selectivity. thieme-connect.comwikipedia.org For instance, catalysts like Pd(OAc)₂ with ligands such as XPhos have been used for the amination of chloroquinolines. thieme-connect.com

The Suzuki-Miyaura coupling is widely used to form carbon-carbon bonds by reacting a halogenated quinoline with a boronic acid in the presence of a palladium catalyst. nih.govresearchgate.net This reaction is tolerant of a wide range of functional groups and has been employed to synthesize various arylated quinolines. nih.govacs.org One-pot procedures have been developed where a quinoline halide is first converted to a quinoline boronic ester and then coupled with an aryl halide in the same reaction vessel. acs.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. jk-sci.com It has been successfully used in the synthesis of complex molecules, including those with quinoline scaffolds, allowing for the coupling of sp², and sp³ carbon centers. wikipedia.orgrsc.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Quinoline Synthesis

| Reaction | Coupling Partners | Typical Catalyst/Ligand System | Key Advantages | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide + Amine | Pd(OAc)₂ / XPhos, Pd₂(dba)₃ / BINAP | Forms C-N bonds; can be highly selective for different halogens. | thieme-connect.comnih.gov |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halide + Boronic Acid/Ester | Pd(PPh₃)₄, PdCl₂(dppf) | Tolerates a wide range of functional groups; commercially available reagents. | nih.govacs.org |

| Negishi Coupling | Aryl/Heteroaryl Halide + Organozinc Reagent | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity and stereoselectivity; couples various carbon hybridizations. | wikipedia.orgrsc.org |

Copper-Catalyzed Click Chemistry for Triazole-Bridged Analogues

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgbeilstein-journals.orgorganic-chemistry.org This reaction has been utilized to create triazole-bridged quinoline analogues. The synthesis typically involves reacting a quinoline bearing an azide (B81097) group with a terminal alkyne in the presence of a copper(I) catalyst. researchgate.net For example, 4-azido-7-chloroquinoline can be prepared from 4,7-dichloroquinoline (B193633) and sodium azide. mdpi.com This azide can then be "clicked" with a suitable alkyne to form a triazole bridge, linking the quinoline to another molecular fragment. beilstein-journals.orgmdpi.com Mechanochemical (milling) procedures have been shown to be highly efficient for these reactions, sometimes offering significant yield improvements over solution-based methods. beilstein-journals.orgnih.gov

Application of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgijpsjournal.com In quinoline synthesis, this has led to the development of more environmentally benign protocols. The use of nanocatalysts, for instance, offers advantages such as high efficiency and the potential for catalyst recovery and reuse. nih.govacs.org Many green approaches focus on using water as a solvent, employing energy-efficient methods like microwave irradiation, and designing one-pot syntheses to minimize waste. researchgate.netnih.gov For example, copper-catalyzed click chemistry can often be performed under mild, aqueous conditions, aligning with green chemistry principles. beilstein-journals.org Solvent-free mechanochemical methods for synthesizing triazole-bridged quinolines further exemplify the move towards more sustainable synthetic strategies. beilstein-journals.orgnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-nitroquinoline |

| 2-chloro-3-nitroquinoline |

| 3-aminoquinoline |

| N-(2-alkynyl)aniline |

| 3-iodoquinoline |

| 3-bromoquinoline |

| 3-bromoaniline |

| Meldrum's acid |

| trimethyl orthoformate |

| 7-bromo quinolinone |

| 5-bromo quinolinone |

| 7-bromo-4-chloroquinoline |

| 5-bromo-4-chloroquinoline |

| phosphorus oxychloride |

| 6-bromo-2-chloroquinoline |

| 4-azido-7-chloroquinoline |

| 4,7-dichloroquinoline |

| dihydropyrido[2,3-d]pyrimidines |

| dihydro-1H-pyrazolo[3,4-b]pyridines |

Process Development and Scalability Considerations

The successful transition of a synthetic route from laboratory scale to industrial production hinges on its efficiency, cost-effectiveness, and environmental impact. For this compound, this involves developing a process that is not only high-yielding but also minimizes the use of expensive reagents and complex purification techniques.

Development of Robust and Economical Synthetic Pathways for Scale-Up

A common and scalable approach to substituted quinolines involves the cyclization of an appropriate aniline derivative. For this compound, a plausible and industrially viable route starts from 3-bromoaniline. The condensation of 3-bromoaniline with diethyl ethoxymethylenemalonate (EMME) or a similar reagent, followed by a high-temperature cyclization, is a well-established method for forming the quinoline core. The subsequent chlorination and amination steps are critical for introducing the desired functionalities.

An alternative approach that has been successfully demonstrated on a hundred-gram scale for a structurally similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, involves a two-step sequence from 2,6-dichlorobenzonitrile. mdpi.comchemrxiv.org This method utilizes a regioselective bromination followed by heterocycle formation with hydrazine, impressively avoiding the need for column chromatography purification. mdpi.comchemrxiv.org Such a strategy, if adaptable to the quinoline system, would represent a significant advancement in the economical and large-scale production of this compound.

The final step, the introduction of the 3-amino group, can be achieved through various methods. A common industrial practice for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution (SɴAr) of a 4-chloroquinoline with an appropriate amine source. nih.gov For this compound, this would involve the reaction of a 3-nitro or 3-azido precursor with subsequent reduction, or a direct amination strategy.

Table 1: Comparison of Potential Large-Scale Synthetic Pathways

| Pathway | Starting Material | Key Steps | Advantages | Disadvantages |

| A | 3-Bromoaniline | Condensation, Cyclization, Chlorination, Amination | Utilizes readily available starting materials. nih.gov | Potential for regioisomer formation during cyclization. nih.gov |

| B | 2,6-Dichlorobenzonitrile | Regioselective Bromination, Cyclization/Amination | Demonstrated scalability and avoids chromatography for a similar compound. mdpi.comchemrxiv.org | Adaptability to the quinoline core needs to be established. |

| C | Substituted Anthranilic Acid | Friedländer Annulation | Can provide direct access to the quinoline core. | May require more complex starting materials. |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount for maximizing yield and purity while minimizing costs and environmental impact. For the synthesis of this compound, several parameters at each synthetic step must be carefully controlled.

In the cyclization step to form the quinoline ring, the choice of solvent and temperature is critical. High-boiling point solvents like Dowtherm A or diphenyl ether are often used for thermal cyclizations, but their removal on a large scale can be challenging. Microwave-assisted synthesis has been shown to accelerate the cyclization of enamines, potentially offering a more energy-efficient alternative. nih.gov

For the chlorination of the 4-hydroxyquinoline intermediate to 4-chloroquinoline, phosphorus oxychloride (POCl₃) is the reagent of choice. atlantis-press.com Optimization of this step involves controlling the temperature and the amount of POCl₃ to prevent side reactions and ensure complete conversion. The use of a catalyst, such as a tertiary amine or DMF, can also influence the reaction rate and yield.

The final amination step requires careful selection of the amine source, solvent, and catalyst. For the synthesis of 4-aminoquinolines, reactions are often carried out in solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base such as potassium carbonate. plos.org The use of microwave irradiation has been shown to significantly shorten reaction times and improve yields for the synthesis of 4-aminoquinolines. nih.gov

Table 2: Optimization Parameters for Key Synthetic Steps

| Step | Parameter | Conditions Explored | Optimal Conditions (Literature Examples) |

| Cyclization | Temperature | 180-250 °C | Microwave acceleration can reduce reaction times. nih.gov |

| Solvent | Diphenyl ether, Dowtherm A | Solvent-free conditions or high-boiling point solvents. atlantis-press.com | |

| Chlorination | Reagent | POCl₃ | POCl₃ with a catalytic amount of DMF. atlantis-press.com |

| Temperature | 80-110 °C | Refluxing in POCl₃. atlantis-press.com | |

| Amination | Solvent | NMP, DMSO, Ethanol | NMP or DMSO often used for SɴAr reactions. nih.govplos.org |

| Base | K₂CO₃, Et₃N | An excess of a non-nucleophilic base is typically employed. plos.org | |

| Temperature | 100-180 °C | Microwave heating can significantly reduce reaction times. nih.gov |

Regioisomeric Control and Separation Techniques

A significant challenge in the synthesis of this compound is the potential for the formation of regioisomers. During the cyclization of 3-bromoaniline derivatives, the formation of the undesired 5-bromoquinoline (B189535) isomer can occur. nih.gov The ratio of these isomers can be influenced by the reaction conditions, but complete regioselectivity is often difficult to achieve.

Therefore, efficient separation techniques are crucial for obtaining the desired 7-bromo isomer in high purity. While flash column chromatography is a common laboratory technique, it is often not practical or economical for large-scale production. One reported method for the separation of 7-bromo-4-chloroquinoline from its 5-bromo isomer is column chromatography, which was successful after the chlorination of the regioisomeric mixture of the 4-hydroxyquinoline precursors. nih.gov This suggests that the difference in polarity between the chloro-derivatives is sufficient for chromatographic separation.

For industrial-scale separations, alternative techniques are often preferred. These can include:

Crystallization: Fractional crystallization can be a highly effective and economical method for separating isomers if there is a significant difference in their solubilities in a particular solvent system. This method is often the first choice for large-scale purification.

Preparative High-Performance Liquid Chromatography (HPLC): While more expensive than crystallization, preparative HPLC can offer excellent separation of isomers that are difficult to separate by other means.

Simulated Moving Bed (SMB) Chromatography: For very large-scale separations, SMB chromatography is a continuous and highly efficient technique that can be more cost-effective than batch preparative HPLC.

The development of a synthesis that avoids the formation of regioisomers altogether is the most desirable approach. This can sometimes be achieved through the use of starting materials with blocking groups or through the use of highly regioselective catalysts.

Table 3: Separation Techniques for Quinoline Regioisomers

| Technique | Principle | Applicability to 7-Bromo-4-chloroquinoline | Advantages | Disadvantages |

| Column Chromatography | Adsorption | Demonstrated for the separation of 7-bromo and 5-bromo-4-chloroquinoline. nih.gov | High resolution for small to medium scale. | Not ideal for large-scale industrial production due to solvent consumption and cost. |

| Crystallization | Differential Solubility | Potentially effective if a suitable solvent system can be found. | Economical, scalable, and environmentally friendly. | Dependent on the physical properties of the isomers. |

| Preparative HPLC | Partition/Adsorption | Highly effective for difficult separations. | High purity achievable. | Expensive and solvent-intensive for large quantities. |

Chemical Reactivity and Derivatization Strategies for 7 Bromo 4 Chloroquinolin 3 Amine

Reactions at the Halogenated Positions (C4 and C7)

The electronic properties of the quinoline (B57606) ring system, particularly the electron-withdrawing effect of the ring nitrogen, render the halogen substituents susceptible to various substitution reactions. The chlorine at the C4 position and the bromine at the C7 position exhibit differential reactivity, which can be exploited for selective functionalization.

Nucleophilic Aromatic Substitution (SNAr) at C4 (Chlorine)

The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the strong electron-withdrawing influence of the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. mdpi.com This makes the C4 position a prime target for displacement by a variety of nucleophiles.

In similar quinoline systems, such as 4,7-dichloroquinoline (B193633), the chlorine at C4 is readily displaced by nitrogen nucleophiles like sodium azide (B81097) to form azidoquinolines, which are precursors for "click chemistry" reactions. mdpi.com This regioselectivity is well-documented, with the C4 position being significantly more reactive than other halogenated positions on the carbocyclic ring. mdpi.com Common nucleophiles used in SNAr reactions at the C4 position include amines, alcohols, and thiols, typically in the presence of a base.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on Chloroquinolines This table is based on representative reactions for analogous chloroquinoline structures, illustrating the expected reactivity at the C4 position.

| Nucleophile | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Sodium Azide (NaN₃) | DMF, 65 °C, 6h | 4-Azidoquinoline | mdpi.com |

| Amines (R-NH₂) | Excess amine or base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, DMF) | 4-Aminoquinoline (B48711) derivatives | mdpi.commdpi.com |

| Phenols (Ar-OH) | Base (e.g., K₂CO₃), Solvent (e.g., Dioxane) | 4-Phenoxyquinoline derivatives | beilstein-journals.org |

Metal-Catalyzed Cross-Coupling Reactions at C7 (Bromine) for Diversification

The bromine atom at the C7 position is less susceptible to SNAr but is an ideal handle for metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination, for instance, allows for the coupling of amines with the C7 position using a palladium catalyst and a suitable ligand like Xantphos. beilstein-journals.org This method is highly versatile, accommodating a wide range of primary and secondary amines, including amino acid esters, to create diverse libraries of 7-aminoquinoline (B1265446) derivatives. beilstein-journals.org Similarly, Suzuki coupling can be used to introduce new aryl or heteroaryl groups at the C7 position, while Sonogashira coupling enables the installation of alkyne functionalities.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions at C7-Bromo Positions This table illustrates typical conditions for cross-coupling reactions on related bromo-aza-aromatic systems.

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Amines (Primary/Secondary) | Pd₂(dba)₃ / Xantphos, Cs₂CO₃ | 7-Aminoquinolines | beilstein-journals.org |

| Suzuki Coupling | Boronic acids/esters | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 7-Arylquinolines | durham.ac.uk |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 7-Alkynylquinolines | durham.ac.uk |

Orthogonal Reactivity of Bromine and Chlorine Substituents

The distinct reactivity of the C4-Cl and C7-Br bonds allows for orthogonal, or selective, derivatization. The C4-Cl can be selectively targeted with nucleophiles under SNAr conditions without affecting the C7-Br. Subsequently, the bromine at C7 can be modified using metal-catalyzed cross-coupling reactions. This stepwise functionalization is a powerful strategy for the controlled synthesis of highly complex quinoline derivatives. For example, one could first perform a nucleophilic substitution at C4 with an amine, and then carry out a Suzuki coupling at C7 to introduce an aryl group, resulting in a di-substituted product that would be difficult to access in a single step.

Transformations Involving the 3-Amino Group

The 3-amino group on the quinoline ring is a versatile functional handle, readily participating in a variety of chemical transformations to build more complex structures.

Acylation and Alkylation Reactions of the Amino Moiety

The primary amine at the C3 position can be easily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce a wide range of substituents or as a protecting group strategy during subsequent reactions. Similarly, the amino group can undergo N-alkylation with alkyl halides or through reductive amination, although controlling the degree of alkylation (mono- vs. di-alkylation) can sometimes be challenging.

Formation of Schiff Bases and Heterocyclic Rings

The 3-amino group can react with aldehydes or ketones via a condensation reaction to form imines, also known as Schiff bases. mdpi.com This reaction is fundamental for creating new carbon-nitrogen double bonds. The resulting Schiff bases are not only important compounds in their own right but also serve as key intermediates for further transformations. For example, reduction of the imine bond, often with a reducing agent like sodium borohydride, yields stable secondary amines. mdpi.com Furthermore, the Schiff base can be designed to undergo intramolecular cyclization reactions, leading to the formation of new heterocyclic rings fused to the quinoline core, creating polycyclic aromatic systems with diverse biological and photophysical properties.

Diazotization and Subsequent Reactions

The primary aromatic amine at the C3 position of 7-Bromo-4-chloroquinolin-3-amine is a key functional group for chemical transformation through diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0–5 °C). organic-chemistry.orgyoutube.com The process converts the amino group into a highly reactive diazonium salt (Ar-N₂⁺). organic-chemistry.org This intermediate is generally not isolated but used directly in subsequent reactions to introduce a wide variety of substituents onto the quinoline ring. organic-chemistry.org

The resulting diazonium salt of the 7-bromo-4-chloroquinoline (B1278252) core is an important precursor for nucleophilic substitution reactions where the dinitrogen molecule (N₂) acts as an excellent leaving group. byjus.com One of the most prominent applications of this intermediate is the Sandmeyer reaction . byjus.comwikipedia.org This reaction utilizes copper(I) salts as catalysts to replace the diazonium group with various nucleophiles. wikipedia.org For instance, treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) would introduce a second chloro or bromo group at the C3 position, respectively. Similarly, using copper(I) cyanide (CuCN) would yield the corresponding 3-cyanoquinoline derivative. wikipedia.org These transformations provide a powerful method for creating substitution patterns that may not be achievable through direct aromatic substitution. organic-chemistry.org

Beyond the classic Sandmeyer reaction, the diazonium intermediate can undergo other useful transformations. The Schiemann reaction , which involves thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻), could be employed to introduce a fluorine atom at the C3 position. organic-chemistry.org Furthermore, reaction with potassium iodide allows for the synthesis of the 3-iodo derivative, and hydrolysis in aqueous acid can yield the 3-hydroxyquinoline. organic-chemistry.org These reactions highlight the versatility of the 3-amino group, enabling its conversion into a diverse array of functional groups and expanding the chemical space accessible from the parent amine.

Peripheral Functionalization and Scaffold Diversification

The this compound scaffold serves as a foundational structure for creating more complex molecules through peripheral functionalization. The distinct reactivity of the 4-chloro and 7-bromo positions allows for selective, stepwise modifications, making it an ideal starting point for generating diverse chemical libraries and novel molecular architectures.

In drug design, constraining the conformation of a flexible molecule can lead to increased potency and selectivity by locking it into its bioactive shape. For quinoline-based compounds, this can be achieved by introducing structural elements that limit the rotation of side chains or fix the orientation of substituents. While specific examples starting directly from this compound are not detailed in the provided research, the general principles are well-established for the broader 4-aminoquinoline class. plos.org

Strategies often involve creating cyclic structures. For example, a side chain attached to the 4-amino position could be designed to loop back and form a new ring by reacting with another position on the quinoline core or with the side chain itself. Another approach involves introducing bulky substituents adjacent to rotatable bonds, thereby creating steric hindrance that limits free rotation. The goal of these modifications is to reduce the entropic penalty upon binding to a biological target, which can translate to improved binding affinity. Research on related 4-aminoquinolines has shown that creating analogues with reduced flexibility is a key strategy in the search for new therapeutic agents, particularly in the development of antimalarials that can overcome drug resistance. plos.org

The generation of compound libraries using parallel synthesis is a cornerstone of modern drug discovery, enabling the rapid exploration of structure-activity relationships (SAR). ucsf.edu The 7-bromo-4-chloroquinoline scaffold is exceptionally well-suited for this purpose. nih.govdurham.ac.uk The differential reactivity of the halogens—the 4-chloro group being more susceptible to nucleophilic aromatic substitution and the 7-bromo group being ideal for metal-catalyzed cross-coupling reactions—allows for a two-dimensional diversification strategy. nih.gov

Researchers have utilized the 7-bromo-4-chloroquinoline intermediate to build extensive libraries of 7-substituted-4-aminoquinolines for antimalarial screening. nih.govjohnshopkins.edu In a typical workflow, the 4-chloro position is first reacted with a suitable diamine side chain. Subsequently, the 7-bromo position is modified using various metal-catalyzed cross-coupling reactions. This approach has been used to generate diverse sets of molecules to sample a wide range of steric, electrostatic, and hydrophobic properties. nih.gov

The following table summarizes the types of compound arrays that have been generated from 7-bromoquinoline (B152726) intermediates for research screening.

| Library Type | Coupling Reaction | Building Blocks | Purpose |

| Diarylethers | Ullmann Coupling | Phenols | Antimalarial Screening nih.gov |

| Biaryls | Suzuki Coupling | Boronic Acids | Antimalarial Screening nih.govjohnshopkins.edu |

| Alkylaryls | Negishi Coupling | Alkyl/benzyl zinc halides | Antimalarial Screening nih.gov |

| Functionalized Quinolines | Magnesiation/Electrophilic Quench | Various Electrophiles | Generation of Bioactive Analogues durham.ac.uk |

This systematic approach allows for the efficient synthesis of hundreds of related compounds, which can then be tested against biological targets to identify promising new leads and build a comprehensive understanding of the SAR for the quinoline scaffold. nih.govnih.govucsf.edu

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophoric units into a single molecule. nih.govnih.gov The goal is to create a new chemical entity with a modified activity profile, potentially offering improved potency, dual-action, or the ability to overcome resistance mechanisms. The 7-chloroquinoline (B30040) core, a well-known pharmacophore from the antimalarial drug chloroquine (B1663885), is a popular component for creating such hybrids. nih.govnih.govresearchgate.net

Several studies have demonstrated the synthesis of hybrid molecules starting from precursors related to this compound. These efforts often involve linking the quinoline core to another biologically active heterocyclic system.

Pyrazoline Hybrids : Researchers have synthesized hybrid compounds composed of a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline (B94618) moiety. nih.gov The synthesis involves a cyclocondensation reaction between chalcone (B49325) precursors (bearing the quinoline unit) and substituted hydrazines to form the pyrazoline ring. nih.gov These hybrids were designed to merge the known biological activities of both quinolines and pyrazolines, leading to new compounds with potential antiproliferative and antifungal properties. nih.gov

Triazole Hybrids : Another successful hybridization strategy involves linking the 7-chloroquinoline scaffold to a 1,2,3-triazole ring. nih.govfuture-science.com This is often achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." In this approach, an azide-functionalized quinoline is reacted with a terminal alkyne attached to another pharmacophore, or vice-versa, to create the stable triazole linker. nih.gov This method has been used to prepare quinoline-benzimidazole and quinoline-sulfonamide hybrids, which have been evaluated for anticancer and antimalarial activity. nih.govfuture-science.com

The table below outlines examples of hybrid molecules synthesized from the 7-chloroquinoline scaffold.

| Hybrid Moiety | Linkage Chemistry | Resulting Compound Class | Investigated Activity |

| 2-Pyrazoline | Cyclocondensation | Quinoline-Pyrazoline Hybrids | Antiproliferative, Antifungal nih.gov |

| Benzimidazole | Reductive Amination | Quinoline-Benzimidazole Hybrids | Antiplasmodial, Antiproliferative nih.gov |

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (Click Chemistry) | Quinoline-Triazole Hybrids | Antimalarial future-science.com |

| Pyrimidine | Nucleophilic Substitution | 4-Aminoquinoline-Pyrimidine Hybrids | Antimalarial nih.gov |

These examples underscore the power of molecular hybridization as a tool for scaffold diversification, leveraging the established biological relevance of the 7-chloroquinoline core to create novel compounds with potentially valuable therapeutic properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Variation of Substituents on the Quinoline (B57606) Core

The quinoline scaffold is a versatile platform in medicinal chemistry, and modifications to its core structure can significantly impact its biological activity. nih.govresearchgate.netnih.gov

Impact of Halogen Identity (Br vs. Cl vs. F vs. I) at C7 on Molecular Interactions

Studies on various quinoline derivatives have shown that the type of halogen at C7 can modulate biological activity. For instance, in the context of certain receptor inhibitors, the presence of a halogen at C7 is often crucial for potent activity. While direct comparative studies on 7-bromo-4-chloroquinolin-3-amine are limited, research on related quinoline structures provides valuable insights. For example, in a series of 4-quinolone-3-carboxylic acid derivatives, substitutions at the C7 position were found to be critical for antibacterial potency. nih.gov The introduction of different halogens can lead to varying degrees of activity against different bacterial strains.

The ability of halogens to form halogen bonds—a type of non-covalent interaction—can be a significant factor in ligand-protein binding. The strength of this interaction generally follows the order I > Br > Cl > F. Therefore, a bromine atom at C7, as in this compound, could form a stronger halogen bond with a suitable acceptor on a target protein compared to a chlorine or fluorine atom at the same position. This could contribute to a higher binding affinity and, consequently, greater biological effect.

Below is a table summarizing the general properties of halogens relevant to their role in molecular interactions.

| Halogen | Electronegativity | Van der Waals Radius (Å) | Polarizability (ų) | Potential for Halogen Bonding |

| Fluorine (F) | 3.98 | 1.47 | 0.56 | Weakest |

| Chlorine (Cl) | 3.16 | 1.75 | 2.18 | Moderate |

| Bromine (Br) | 2.96 | 1.85 | 3.05 | Strong |

| Iodine (I) | 2.66 | 1.98 | 4.7 | Strongest |

Influence of Substituents at C4 on Biological Target Engagement

The substituent at the C4 position of the quinoline ring is pivotal for biological target engagement. In this compound, this position is occupied by a chlorine atom. The C4 position is often a key site for modification in the design of quinoline-based therapeutic agents. tandfonline.comnih.gov

Research on 4-quinolinamine derivatives has demonstrated that systematic variations at the C4 position lead to significant changes in biological activity. nih.gov For example, replacing the chlorine at C4 with different amine-containing side chains has been shown to modulate the antagonist activity against immunostimulatory CpG-oligodeoxynucleotides. nih.gov The nature of the substituent at C4 can influence the molecule's ability to fit into the binding pocket of a receptor and form specific interactions, such as hydrogen bonds or hydrophobic interactions.

In the development of c-Met inhibitors, the C4 position of the quinoline core is often modified to optimize binding to the ATP-binding site of the kinase domain. nih.gov The substituent at this position can interact with key amino acid residues, thereby influencing the inhibitory potency of the compound.

The following table illustrates how different types of substituents at C4 can influence biological activity based on general findings in quinoline chemistry.

| C4 Substituent Type | Potential Influence on Biological Target Engagement |

| Small, non-polar groups | May fit into hydrophobic pockets of the target protein. |

| Groups with hydrogen bond donors/acceptors | Can form specific hydrogen bonds with the target, enhancing binding affinity. |

| Bulky aromatic groups | May engage in pi-stacking interactions with aromatic residues in the binding site. |

| Charged or polar groups | Can participate in electrostatic interactions with the target. |

Role of the 3-Amino Group and its Derivatization on Ligand Binding

The 3-amino group in this compound is a critical functional group that can significantly contribute to ligand binding. This primary amine can act as a hydrogen bond donor and a site for further chemical modification to explore structure-activity relationships.

In many quinoline-based compounds, an amino group or its derivatives at the C3 position is essential for biological activity. For instance, in some anticancer agents, the amino group can interact with the DNA minor groove. nih.gov Derivatization of this amino group can lead to compounds with altered binding modes and potencies. For example, converting the primary amine into a secondary or tertiary amine, or into an amide, can change the hydrogen bonding pattern and steric profile of the molecule, thereby affecting its interaction with the target.

Molecular docking studies on various quinoline derivatives have highlighted the importance of the amino group in forming key interactions with target proteins. nih.gov Substitution on this amino group can lead to either an increase or decrease in binding affinity, depending on the specific nature of the substituent and the topology of the binding site. nih.gov

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape of a molecule and the spatial arrangement of its atoms are crucial for its biological activity.

Impact of Molecular Conformation on Receptor Binding

The conformation of a molecule, which refers to the spatial arrangement of its atoms that can be changed by rotation around single bonds, has a profound impact on its ability to bind to a receptor. nih.govbiorxiv.org For a molecule to exert its biological effect, it must adopt a specific conformation that is complementary to the binding site of its target protein.

Chirality and Stereoisomeric Effects in Related Quinoline Derivatives

While this compound itself is not chiral, the introduction of chiral centers through derivatization is a common strategy in drug design. Chirality, the property of a molecule being non-superimposable on its mirror image, can lead to stereoisomers (enantiomers and diastereomers) that have different biological activities. rsc.org

In many classes of drugs, including those based on the quinoline scaffold, it is common for one enantiomer to be significantly more active than the other. rsc.org This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers of a ligand. For example, in a series of structurally constrained quinoline analogues designed to bind to dopamine (B1211576) receptors, the stereochemistry of the molecules was found to be a critical determinant of their binding affinity and selectivity. scilit.com

The synthesis and evaluation of individual stereoisomers are therefore crucial steps in the development of many quinoline-based therapeutic agents to identify the more potent and potentially less toxic enantiomer. nih.gov

Correlation of Structural Features with Molecular Interaction Profiles

The biological activity of quinoline derivatives is intricately linked to their structural and physicochemical properties. By systematically modifying the quinoline scaffold and analyzing the resultant changes in activity, researchers can elucidate key structure-activity relationships (SAR) and structure-property relationships (SPR). This understanding is crucial for the rational design of new analogues with enhanced potency and desired molecular interaction profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues related to this compound, particularly 7-substituted-4-aminoquinolines, several QSAR studies have been conducted to predict their activity, primarily as antimalarial agents. These models are essential for understanding the structural requirements for potency and for designing new, more effective compounds.

In a study on 7-substituted-4-aminoquinoline derivatives, various QSAR models were developed to understand their antimalarial properties. nih.gov The models included 2D-QSAR, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The statistical significance of these models, indicated by parameters like the cross-validated correlation coefficient (Q²), demonstrates their predictive power. For instance, a 2D-QSAR model showed a Q² value of 0.540, while a reliable CoMSIA model yielded a Q² of 0.638. nih.gov These models help in identifying the key structural features that govern the interaction of the ligands with their biological target. nih.gov

Further research on side-chain modified 4-amino-7-chloroquinolines produced statistically significant 2D-QSAR models for both chloroquine-sensitive (HB3) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. researchgate.netarabjchem.org These models, developed using multiple linear regression (MLR) combined with genetic algorithms (GA), highlighted different structural requirements for activity against the two strains. researchgate.netarabjchem.org The robustness of these models is confirmed by their high correlation coefficients (r²), cross-validated coefficients (q²), and external predictive abilities (pred_r²). researchgate.netarabjchem.org

The following table summarizes the statistical quality of a representative QSAR model for antimalarial 4-aminoquinolines, demonstrating its strong predictive capability. nih.gov

| Model Type | Parameter | Value |

|---|---|---|

| Three Parametric Multilinear Regression (MLR) | Q² (Cross-validated R²) | 0.83 |

| R² (Coefficient of Determination) | 0.84 | |

| F value (Fischer's value) | 190.39 |

This interactive table presents the statistical validation parameters for a QSAR model developed for a set of 112 aminoquinolines, indicating a high degree of predictive accuracy. nih.gov

These QSAR models, often combined with molecular docking studies, provide detailed insights into the molecular interactions, such as hydrogen bonding and pi-pi stacking, between the quinoline analogues and their target proteins. nih.govnih.gov The contour maps generated from 3D-QSAR models like CoMFA and CoMSIA are particularly useful for visualizing the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. nih.gov

Physicochemical Descriptors in Predicting Molecular Interaction Profiles

The molecular interaction profile of a compound like this compound is governed by a combination of its physicochemical properties. QSAR studies on quinoline analogues consistently demonstrate that descriptors related to hydrophobicity, electronics, and sterics are critical in predicting their biological activity. asianpubs.orgyoutube.comyoutube.com

Electronic Properties: Electronic descriptors, such as the Hammett substituent constant (σ), quantify the electron-donating or electron-withdrawing nature of a substituent. youtube.com These effects can influence a molecule's ionization state (pKa) and its ability to form hydrogen bonds or other electrostatic interactions with a target receptor. youtube.com For 4-aminoquinolines, electron-withdrawing groups at the 7-position have been shown to lower the pKa of the quinoline ring nitrogen. researchgate.net This modulation of basicity is a key determinant of drug accumulation in the acidic food vacuole of the malaria parasite. researchgate.netnih.gov The electronic properties of substituents are, therefore, a cornerstone of SAR for this class of compounds. researchgate.net

Steric Factors: The size and shape of a molecule and its substituents, represented by steric descriptors like molar refractivity (MR) and Taft steric factors, play a vital role in determining how well a ligand fits into its binding site. asianpubs.orgyoutube.com In the analysis of 7-chloro-4-aminoquinoline derivatives, steric factors were included in the QSAR models to account for the spatial requirements of the receptor. asianpubs.org The models for side-chain modified analogues also incorporate descriptors that reflect the volume and topology of the molecules, indicating that the three-dimensional structure is a key determinant of activity. researchgate.netarabjchem.org

The following table lists key physicochemical descriptors that have been successfully used in QSAR models to predict the activity of quinoline analogues.

| Descriptor Type | Specific Descriptor | Property Measured |

|---|---|---|

| Hydrophobic | Log P / π | Lipophilicity / Hydrophobicity |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of substituents |

| Dipole Moment (DM) | Molecular polarity | |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Topological Descriptors | Molecular size, shape, and branching |

This interactive table outlines the fundamental physicochemical descriptors and the molecular properties they represent, which are critical for building predictive QSAR models for quinoline derivatives. researchgate.netasianpubs.orgyoutube.comyoutube.com

Molecular Interactions and Biological Target Engagement Studies Pre Clinical and Mechanistic

Investigation of Potential Protein and Enzyme Targets

The biological activity of quinoline (B57606) derivatives is often rooted in their ability to bind to and modulate the function of essential proteins and enzymes. The specific halogenation pattern of 7-Bromo-4-chloroquinolin-3-amine, featuring a bromine atom at position 7 and a chlorine atom at position 4, is anticipated to significantly influence its binding affinity and selectivity for various molecular targets.

DNA gyrase and topoisomerase IV are essential bacterial enzymes that regulate DNA topology and are the primary targets of quinolone antibacterial agents. nih.gov These enzymes work by creating transient double-stranded breaks in DNA to allow for strand passage, thereby resolving issues of DNA tangling and supercoiling that arise during replication and transcription. nih.gov The mechanism of action for quinolone-class drugs involves stabilizing the covalent complex formed between the topoisomerase and the cleaved DNA. nih.gov This drug-enzyme-DNA ternary complex obstructs the normal progression of DNA replication and transcription, ultimately leading to bacterial cell death. nih.govnih.gov

The interaction is highly specific, often involving a water-metal ion bridge that coordinates the quinolone molecule with key amino acid residues in the enzyme's quinolone resistance-determining region (QRDR). nih.gov Studies on resistant bacterial strains have frequently identified mutations at specific residues, such as serine 83 and aspartic acid 87 in the GyrA subunit of DNA gyrase, confirming their critical role in drug binding. nih.gov While direct mechanistic studies on this compound are not extensively documented, its quinoline core structure strongly suggests a potential interaction with DNA gyrase and topoisomerase IV, a hallmark of this chemical class. The presence and position of the halogen atoms are expected to modulate the affinity and specificity of this interaction.

The quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly for the development of kinase inhibitors. nih.govresearchgate.net Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a common feature in diseases like cancer. nih.govarabjchem.org Consequently, kinase inhibitors are a major focus of modern drug discovery.

Halogenated quinoline derivatives have demonstrated significant potential as modulators of kinase activity. nih.govrsc.org The introduction of halogen atoms like chlorine and bromine can enhance binding interactions within the ATP-binding pocket of kinases through hydrophobic and halogen-bonding interactions, often leading to increased potency and selectivity. rsc.orgmdpi.com For instance, certain quinoline derivatives have been shown to be effective inhibitors of c-Met, a receptor tyrosine kinase whose overexpression is linked to poor clinical outcomes in cancer patients. rsc.org Similarly, other derivatives have been developed as potent inhibitors of the RAF family kinases, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway that drives cell proliferation. mdpi.com

| Quinoline Derivative Class | Target Kinase | Observed Effect | Reference |

|---|---|---|---|

| Quinoline-based diarylamides | B-RAF/C-RAF Kinase | Potent inhibition, with hydroxyl groups on the quinoline ring showing a significant effect on efficacy. | mdpi.com |

| 3H-pyrazolo[4,3-f]quinolines | FLT3 Kinase | Potent inhibition of wild-type and mutant forms with nanomolar IC50 values. | nih.gov |

| Quinoline-thiazole hybrids | BCR-ABL1 Tyrosine Kinase | Docking studies suggest interaction, implying potential as leads against chronic myeloid leukemia. | scielo.br |

| General Quinoline Derivatives | c-Met Kinase | Derivatives showed effective inhibitory action, with halogen substitution noted to enhance activity. | rsc.org |

Given these findings, this compound, with its distinct halogenation, is a plausible candidate for kinase modulation, though its specific target profile and inhibitory potency require direct empirical investigation.

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which offers protection from antibiotics and host immune responses. nih.govnih.gov The formation of biofilms is a significant cause of chronic infections and device-related complications. nih.gov Strategies to combat biofilms include targeting the proteins essential for their formation and maintenance. nih.gov These targets can include adhesins, which mediate the initial attachment of bacteria to surfaces, or enzymes involved in the synthesis of the EPS matrix. frontiersin.orgmdpi.com

Some phytocompounds and synthetic molecules have been shown to inhibit biofilm formation by interfering with these processes. frontiersin.org For example, certain compounds can obstruct the production of EPS or target adhesin proteins to prevent the initial stages of biofilm development. mdpi.com While the quinoline class has been explored for various antimicrobial activities, specific studies detailing the interaction of this compound with biofilm-forming proteins are limited. However, its structural similarity to other antimicrobial agents suggests it could potentially interfere with bacterial adhesion or quorum sensing, a cell-to-cell communication process crucial for biofilm development. nih.gov

Beyond the canonical targets for quinolines, research has shown that derivatives can interact with other enzymes. Notably, studies on 4-amino-7-chloroquinoline compounds have identified them as inhibitors of the botulinum neurotoxin serotype A light chain (BoNT/A LC), a zinc-dependent metalloprotease. nih.gov This enzyme is responsible for the toxic effects of botulism.

In the search for inhibitors, it was discovered that structurally simplified analogs of more complex bis-aminoquinolines could retain or even exceed the inhibitory potency. nih.gov Compounds featuring a single 4-amino-7-chloroquinoline core, tethered to different chemical moieties, were synthesized and evaluated. This work highlights that the 4-amino-7-chloroquinoline scaffold is a key pharmacophore for this activity. nih.gov As this compound shares this core halogenated 4-aminoquinoline (B48711) structure (with bromine at position 7 instead of chlorine), it represents a compound of interest for potential inhibition of this or other metalloproteases.

| Compound | Core Structure | Target Enzyme | Activity/Potency | Reference |

|---|---|---|---|---|

| Analog 12 | 4-Amino-7-chloroquinoline | BoNT/A LC | More potent inhibitor than the parent bis-aminoquinoline compound. | nih.gov |

| Analog 14 | 4-Amino-7-chloroquinoline | BoNT/A LC | More potent inhibitor than the parent bis-aminoquinoline compound. | nih.gov |

| Analog 15 | 4-Amino-7-chloroquinoline | BoNT/A LC | Demonstrated excellent in vitro antimalarial efficacy alongside BoNT/A LC inhibition. | nih.gov |

Mechanistic Studies of Cellular Pathways Modulation

The engagement of this compound with its molecular targets is expected to translate into the modulation of broader cellular pathways, particularly those governing cell survival and proliferation.

The potential of this compound to interact with topoisomerases and kinases provides clear mechanisms through which it could interfere with cellular growth and proliferation. Inhibition of topoisomerases directly stalls DNA replication, leading to cell cycle arrest and the induction of apoptosis (programmed cell death). arabjchem.org

Similarly, the inhibition of protein kinases that are part of critical signaling cascades can profoundly affect cell fate. arabjchem.org Many quinoline derivatives have been investigated as anticancer agents precisely because they can disrupt these pathways. arabjchem.orgresearchgate.net For example, by blocking key kinases in the MAPK or other growth factor receptor pathways, these compounds can inhibit the uncontrolled proliferation that characterizes cancer cells. arabjchem.orgmdpi.com Studies on quinoline-thiazole hybrids have demonstrated significant cytotoxic profiles against various leukemia cell lines, with docking studies suggesting an interaction with the BCR-ABL1 tyrosine kinase enzyme, a key driver in chronic myeloid leukemia. scielo.br

| Compound Series | Cell Line | Observed Cytotoxic Effect (IC50) | Reference |

|---|---|---|---|

| Chloroquinolin-4-yl)amino)chalcones | LNCaP (Prostate Cancer) | IC50 values in the range of 6.95 - 7.93 µg/mL for the most active compounds. | researchgate.net |

| Quinoline-thiazole hybrids | K562 (Leukemia) | Showed a high cytotoxic profile with a notable selectivity index compared to doxorubicin. | scielo.br |

| Quinoline-thiazole hybrids | HL60, KASUMI-1, KG-1 (Leukemia) | Demonstrated overall high cytotoxic profiles. | scielo.br |

Therefore, it is mechanistically plausible that this compound, through its predicted interactions with these fundamental enzymes, can exert significant effects on cellular growth and proliferation pathways.

Induction of Cellular Responses at the Molecular Level

Quinoline derivatives, a class to which this compound belongs, are recognized for their capacity to interact with a variety of molecular targets, thereby inducing a range of cellular responses. The biological activity of these compounds is often attributed to their ability to bind with and modulate the function of key biomolecules such as enzymes, cellular receptors, and nucleic acids.

The halogenated quinoline structure is a key determinant of its biological effects. The presence and position of halogen substituents, such as the bromo and chloro groups in this compound, create a distinct electronic profile that influences the molecule's stability and its binding interactions within biological systems. Research on analogous compounds suggests that quinoline derivatives can inhibit the activity of specific enzymes crucial for pathological processes, such as kinases involved in cancer cell proliferation or cytochrome P450 enzymes that play a role in metabolism. The interaction with these targets can disrupt essential signaling pathways and cellular processes, leading to the observed biological effects.

Table 1: Potential Molecular Targets and Cellular Responses of Quinoline Derivatives

| Potential Target Class | Specific Example | Resulting Cellular Response |

| Enzymes | Kinases, Cytochrome P450 | Inhibition of cell proliferation, Altered metabolism |

| Receptors | GABAA Receptor Subtypes | Modulation of neurotransmission |

| Nucleic Acids | DNA | Inhibition of replication |

Inhibition of Heme Detoxification Pathways in Parasitic Models

A primary mechanism of action for many 4-aminoquinoline compounds, particularly in the context of malaria, is the disruption of the parasite's heme detoxification process. nih.govnih.gov During its lifecycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin, a process also known as β-hematin formation. nih.gov

The 4-aminoquinoline core structure is fundamental for complexing with heme, while specific substituents are necessary to effectively inhibit hemozoin formation. nih.gov Studies on chloroquine (B1663885) and its analogues demonstrate that these drugs accumulate in the parasite's digestive vacuole, the site of heme detoxification. nih.gov There, they are thought to interfere with hemozoin formation, leading to a buildup of toxic heme-drug complexes. nih.govnih.gov This accumulation of free heme is widely considered to be lethal to the parasite. nih.gov Given its 4-aminoquinoline scaffold, this compound is hypothesized to act via a similar mechanism, inhibiting the heme detoxification pathway in parasites like Plasmodium falciparum. The electron-withdrawing properties of the bromine and chlorine atoms may further enhance its ability to interact with heme and disrupt the polymerization process. nih.gov

Molecular Recognition and Binding Site Characterization

The efficacy of a compound like this compound at its biological target is governed by the precise nature of its molecular interactions within the target's binding pocket. These interactions are a combination of hydrogen bonds, hydrophobic effects, and, significantly for this molecule, halogen bonding.

Analysis of Hydrogen Bonding Networks within Binding Pockets

Hydrogen bonds are critical for the specific recognition and binding of a ligand to its target protein or receptor. For this compound, two primary sites can act as hydrogen bond donors or acceptors. The amine group at position 3 (-NH2) can donate hydrogen bonds, while the nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor.

In the context of heme detoxification, the quinoline nitrogen of the related compound chloroquine has been shown to form a hydrogen bond with an axial ligand on the metalloporphyrin of heme. nih.gov It is highly probable that this compound engages in similar interactions. The amino group provides an additional, potent hydrogen bond donor site, potentially forming strong interactions with amino acid residues (e.g., aspartate, glutamate (B1630785), or serine) in the binding pockets of target enzymes or receptors, thereby anchoring the ligand and contributing to its binding affinity.

Hydrophobic Interactions and π-π Stacking Phenomena

The planar, aromatic quinoline ring system of this compound is a key feature driving hydrophobic and π-π stacking interactions. nih.gov These non-covalent interactions are crucial for binding to targets that have complementary hydrophobic or aromatic regions.

Role of Halogen Bonding in Ligand-Target Recognition

A more recently appreciated but powerful non-covalent force is the halogen bond. researchgate.net This interaction occurs between an electron-deficient region on a halogen atom (termed a σ-hole) and a Lewis base, such as an oxygen or nitrogen atom, often found in the backbones or side chains of amino acids. researchgate.net

The this compound molecule possesses two halogen atoms, bromine at position 7 and chlorine at position 4, both of which are attached to an electron-withdrawing aromatic ring system. This configuration makes them potential halogen bond donors. researchgate.net These halogen bonds can play a decisive role in ligand-target recognition, offering a degree of directionality and specificity that can be superior to hydrogen bonds in certain contexts. researchgate.net The bromine and chlorine atoms can therefore form specific, stabilizing contacts with Lewis-basic sites within a binding pocket, enhancing the affinity and selectivity of the compound for its biological target.

Table 2: Summary of Molecular Interactions for this compound

| Interaction Type | Participating Moiety on Ligand | Potential Interacting Partner on Target | Significance |

| Hydrogen Bonding | 3-amino group; Quinoline Nitrogen | Amino acid residues (Asp, Glu, Ser); Heme co-factor | Specificity and anchoring |

| π-π Stacking | Quinoline aromatic ring system | Aromatic amino acids (Phe, Tyr, Trp); Porphyrin ring (Heme) | Stabilization of binding |

| Hydrophobic Interactions | Quinoline ring system | Hydrophobic pockets; Aliphatic amino acids | Binding affinity |

| Halogen Bonding | 7-Bromo group; 4-Chloro group | Lewis bases (e.g., carbonyl oxygen, nitrogen atoms) | Enhanced affinity and selectivity |

Computational Chemistry and Cheminformatics for 7 Bromo 4 Chloroquinolin 3 Amine Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential biological activity.

While specific docking studies for 7-Bromo-4-chloroquinolin-3-amine are not extensively documented in public literature, the quinoline (B57606) scaffold is a well-known pharmacophore present in numerous bioactive agents. Therefore, potential biological targets can be inferred from studies on analogous compounds. Research on various quinoline derivatives has shown their potential as inhibitors for a range of protein targets, including kinases, proteases, and enzymes involved in pathogen life cycles. nih.govnih.govnih.govnih.gov For instance, different substituted quinolines have been investigated as inhibitors of acetylcholinesterase, relevant for Alzheimer's disease, and SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication. nih.govnih.gov

Molecular docking predicts the binding mode by placing the ligand in various conformations within the target's active site and scoring each pose based on a scoring function. This score provides an estimate of the binding affinity, typically expressed in kcal/mol, where a more negative value suggests a stronger interaction. For this compound, docking simulations would explore how its distinct functional groups—the quinoline core, the 3-amino group, and the halogens at positions 4 and 7—contribute to binding within a given protein pocket.

Table 1: Illustrative Molecular Docking Results for a Quinoline Scaffold Against Various Biological Targets This table is representative of typical docking study outcomes and does not represent specific experimental results for this compound.